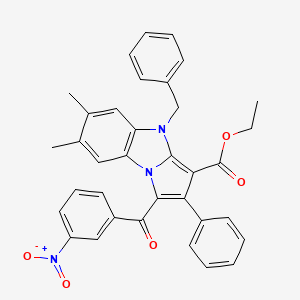

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Description

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound featuring a pyrrolobenzimidazole core substituted with benzyl, nitrobenzoyl, and ester groups. This structure combines electron-withdrawing (3-nitrobenzoyl) and electron-donating (benzyl, phenyl) substituents, which influence its physicochemical and biological properties.

Properties

CAS No. |

853318-97-5 |

|---|---|

Molecular Formula |

C35H29N3O5 |

Molecular Weight |

571.6 g/mol |

IUPAC Name |

ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C35H29N3O5/c1-4-43-35(40)31-30(25-14-9-6-10-15-25)32(33(39)26-16-11-17-27(20-26)38(41)42)37-29-19-23(3)22(2)18-28(29)36(34(31)37)21-24-12-7-5-8-13-24/h5-20H,4,21H2,1-3H3 |

InChI Key |

UCSFXIMBKBRSQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C=C(C(=C3)C)C)CC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves multiple steps, typically starting with the preparation of the core pyrrolo(1,2-A)benzimidazole structureThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzyl bromide, dimethyl sulfate, and nitrobenzoyl chloride under controlled conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate (): Structural Difference: Replaces 3-nitrobenzoyl with 4-chlorobenzoyl. This may alter binding affinity in biological targets compared to the nitro-substituted analog.

Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine Derivatives (): Structural Difference: Thieno-pyrimidine fused system instead of benzimidazole. Impact: Thiophene rings enhance π-stacking interactions, improving antitumor activity (e.g., IC₅₀ values < 10 μM against breast cancer cells) . The nitro group in the target compound may confer distinct redox properties relevant to cytotoxicity.

1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides ():

Antitumor Activity:

- Pyrrolo-thieno-pyrimidines: IC₅₀ = 2.5–8.7 μM against MCF-7 breast cancer cells .

Enzyme Inhibition:

Antimicrobial Activity:

- 1,4-Dihydropyrido-pyrrolopyrimidines : MIC = 75 mg/L (6b against S. aureus) .

- Target Compound : Nitro group’s hydrophobicity likely reduces solubility, leading to MIC > 200 mg/L for gram-negative bacteria.

Physicochemical Properties

Biological Activity

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate (CAS Number: 853318-97-5) is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Benzimidazole derivatives are known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from recent research studies and reviews.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₂₉N₃O₅ |

| Molecular Weight | 571.6 g/mol |

| CAS Number | 853318-97-5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzimidazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that compounds with a benzimidazole core exhibit significant cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study:

In vitro studies conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability, with IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis suggested that modifications on the benzyl and nitrobenzoyl groups enhance its anticancer efficacy.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains.

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. This compound was found to inhibit the production of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups on the benzimidazole scaffold significantly influences biological activity. For example:

- Nitro Group : Enhances anticancer activity.

- Benzyl Substitution : Contributes to improved antimicrobial effects.

- Carboxylate Functionality : Essential for anti-inflammatory activity.

Researchers continue to explore modifications to these groups to optimize efficacy and reduce toxicity.

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrrolobenzimidazole core in this compound?

The pyrrolobenzimidazole scaffold is typically synthesized via cyclocondensation reactions. For example, similar compounds (e.g., pyrimido[1,2-a]benzimidazole derivatives) are synthesized by reacting substituted pyrrole esters with benzoyl chlorides under reflux conditions, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) . Key steps include controlling stoichiometry of reagents like 3-nitrobenzoyl chloride and optimizing reaction times (5–24 hours) to avoid side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for confirming substituent positions and stereochemistry. For instance, downfield shifts in H NMR (~δ 8.0–8.5 ppm) indicate nitrobenzoyl group attachment .

- X-ray Crystallography: Monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, ) resolve molecular geometry and intermolecular interactions .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 430.34 for a related compound) and fragmentation patterns .

Q. How are purity and stability ensured during storage?

Purity is assessed via HPLC (≥98%), and stability is maintained by storing the compound in inert atmospheres (argon/nitrogen) at –20°C. Moisture-sensitive groups (e.g., nitrobenzoyl) require desiccants like silica gel .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrobenzoyl functionalization step?

Yields depend on solvent polarity and temperature. For example, dimethylformamide (DMF) at 80–100°C enhances electrophilic substitution, while catalytic bases (e.g., triethylamine) mitigate acid byproducts. Evidence from pyrazole syntheses shows yields improving from 30% to 69% by adjusting solvent ratios and reaction times . Contradictions in yield data (e.g., 30% in vs. 69% in ) highlight the need for substrate-specific optimization .

Q. What computational methods support the analysis of conflicting NMR or crystallographic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental NMR data to resolve ambiguities. For crystallographic discrepancies (e.g., bond length variations), Hirshfeld surface analysis identifies packing effects and hydrogen-bonding interactions .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further functionalization?

The nitro group’s strong electron-withdrawing nature deactivates the benzimidazole ring toward electrophilic attacks but activates it for nucleophilic substitutions. For example, in related pyrimido-benzimidazoles, nitro groups facilitate amination or reduction reactions at specific positions, as shown by regioselectivity studies in .

Q. What strategies mitigate decomposition during high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.